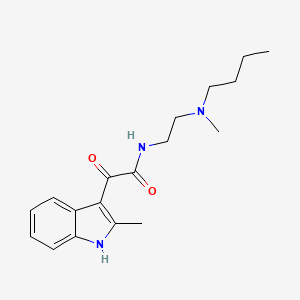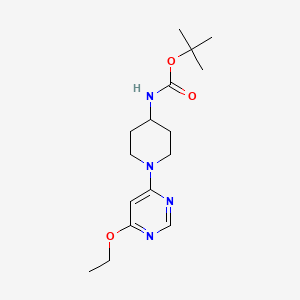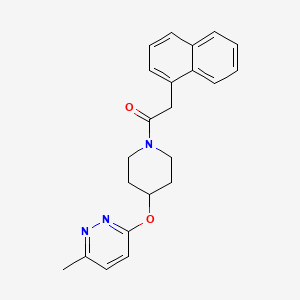
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMEA is a derivative of indole-2-carboxylic acid and has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-tumor effects.
Mechanism of Action
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to target multiple signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibits the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide also exhibits anti-tumor effects by inhibiting angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the limitations of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide include its high cost and limited availability.
Future Directions
There are several future directions for the study of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One potential area of research is the development of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide-based drug delivery systems for targeted cancer therapy. Another area of research is the investigation of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide's potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has shown promising anti-cancer, anti-inflammatory, and anti-tumor effects. Its mechanism of action involves the inhibition of multiple signaling pathways involved in cancer progression. N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, but its high cost and limited availability are significant limitations. There are several future directions for the study of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, including the development of drug delivery systems and investigation of its potential for the treatment of other diseases.
Synthesis Methods
The synthesis of N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves the reaction of indole-2-carboxylic acid with N-(2-aminoethyl)butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
Scientific Research Applications
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
properties
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-5-11-21(3)12-10-19-18(23)17(22)16-13(2)20-15-9-7-6-8-14(15)16/h6-9,20H,4-5,10-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMNNHKMNMBKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-(butyl(methyl)amino)ethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)


![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)




![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)

![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)
